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4-(1-Adamantyl)aniline Hydrochloride (CAS Number: 7123-77-5) is an organic compound synthesized from 1-adamantanol and aniline derivative. It possesses a unique chemical structure, consisting of an adamantyl group (tricyclic cage structure) linked to an aniline moiety (aromatic amine group) through a carbon-carbon bond. The presence of the adamantyl group introduces steric hindrance and electron-withdrawing effects, impacting its physical and chemical properties [].
Research suggests that 4-(1-adamantyl)aniline Hydrochloride exhibits promising anti-cancer properties. Studies have demonstrated its cytotoxic activity (ability to kill cells) against various tumor cell lines, including breast, lung, and colon cancers []. The mechanism of action is still under investigation, but it is believed to involve the disruption of cell cycle progression and induction of apoptosis (programmed cell death) [].
4-(1-Adamantyl)aniline Hydrochloride, with the chemical formula CHN·HCl and a CAS number of 7123-77-5, is an organic compound characterized by a unique structure that combines an adamantyl group with an aniline moiety. The adamantyl group, recognized for its tricyclic cage structure, imparts significant steric hindrance and electron-withdrawing properties to the compound. This results in distinctive physical and chemical characteristics, such as solubility and reactivity, influenced by the presence of the hydrochloride ion which makes it a salt form of 4-(1-adamantyl)aniline .
The synthesis of 4-(1-adamantyl)aniline Hydrochloride typically involves a reaction between acetanilide and 1-adamantanol, facilitated by a Lewis acid catalyst like aluminum triflate. The reaction pathway can be summarized as follows:
This method allows for the efficient production of 4-(1-adamantyl)aniline Hydrochloride, which can further serve as a precursor for more complex adamantane derivatives .
Research indicates that 4-(1-adamantyl)aniline Hydrochloride exhibits promising anti-cancer properties. Studies have shown its cytotoxic activity against various tumor cell lines, including those from breast, lung, and colon cancers. The proposed mechanism involves disruption of cell cycle progression and induction of apoptosis (programmed cell death), although the exact pathways are still under investigation . Additionally, it has been noted that this compound may act as an inhibitor of glycogen synthase kinase-3, which is implicated in various cellular processes and diseases .
The primary synthesis method involves the reaction of acetanilide with 1-adamantanol in the presence of a Lewis acid catalyst. Alternative methods may include variations in reaction conditions or different starting materials, but the core process remains similar. The use of catalysts plays a crucial role in enhancing yields and controlling reaction pathways .
4-(1-adamantyl)aniline Hydrochloride finds applications primarily in biochemical research and medicinal chemistry. Its role as a reactant in synthesizing pyrroledione derivatives has been highlighted, particularly in developing inhibitors for glycogen synthase kinase-3 . Furthermore, due to its cytotoxic properties, it is being explored for potential therapeutic applications in cancer treatment.
Studies on the interactions of 4-(1-adamantyl)aniline Hydrochloride with biological systems are ongoing. Its ability to induce apoptosis in cancer cells suggests significant interactions at the molecular level, possibly involving cell signaling pathways related to growth and survival. Understanding these interactions is crucial for elucidating its therapeutic potential and optimizing its use in clinical settings .
Several compounds share structural or functional similarities with 4-(1-adamantyl)aniline Hydrochloride. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| N,N-Dimethylbenzamide | Aromatic amine | Used as a solvent; less steric hindrance |
| Phenylalanine | Amino acid | Essential amino acid; biological significance |
| N-Phenylacetamide | Amide | Analgesic properties; less complex structure |
| 4-(2-Methylphenyl)aniline | Aromatic amine | Similar amine structure; different side group |
| 4-Aminobenzamide | Aromatic amine | Anticancer properties; simpler structure |
While these compounds may share certain characteristics with 4-(1-adamantyl)aniline Hydrochloride, its unique adamantyl group provides distinct steric effects and biological activities that set it apart in both chemical reactivity and potential medicinal applications .
The synthesis of 4-(1-adamantyl)aniline hydrochloride represents a significant challenge in organic chemistry due to the unique structural requirements and the need for selective bond formation between the adamantyl moiety and the aniline ring [1]. Multiple synthetic approaches have been developed to access this compound, each offering distinct advantages in terms of yield, selectivity, and reaction conditions [2] [3].
Friedel-Crafts alkylation serves as the primary methodology for introducing the adamantyl substituent onto the aniline ring [4] [5]. The reaction proceeds through electrophilic aromatic substitution, where the adamantyl carbocation acts as the electrophile attacking the electron-rich aniline ring [6] [7]. The mechanism involves two distinct steps: initial formation of a carbocation intermediate through interaction with Lewis acid catalysts, followed by electrophilic attack on the aromatic system [4] [5].
The challenge in applying Friedel-Crafts alkylation to aniline derivatives arises from the strongly activating nature of the amino group, which can lead to over-alkylation and undesired substitution patterns [8] [9]. To circumvent this limitation, protection strategies using acetanilide have been successfully employed, where the acetyl group reduces the nucleophilicity of the nitrogen while maintaining the activating effect on the aromatic ring [1] [2].
Table 1: Synthetic Methods and Yields for 4-(1-adamantyl)aniline Production
| Method | Starting Material | Catalyst/Reagent | Temperature (°C) | Reaction Time | Yield (%) | Pressure (atm) |
|---|---|---|---|---|---|---|
| Zinc chloride/HCl autoclave | 1-adamantanol + aniline | ZnCl₂/HCl | 175 | 33 hours | 78 | 20 |
| Trifluoroacetic acid/acetanilide | 1-adamantanol + acetanilide | CF₃COOH | 80 | 3 hours | 94.4 | Atmospheric |
| Aluminum triflate/nitromethane | Acetanilide + 1-adamantanol | Al(OTf)₃ (10 mol%) | 101 (reflux) | 6-8 hours | >84 | Atmospheric |
| Microwave-assisted Ritter reaction | Adamantane + acetonitrile | H₂SO₄ | 80-130 | 3.36 minutes | 71 (overall) | Atmospheric |
The choice of catalytic system fundamentally influences the reaction pathway and product distribution in Friedel-Crafts alkylation reactions [10] [11]. Lewis acid catalysts operate by accepting electron pairs from the substrate, thereby activating alkyl halides or alcohols toward carbocation formation [9] [12]. Aluminum triflate has emerged as a particularly effective Lewis acid catalyst, demonstrating superior activity compared to traditional aluminum chloride systems [10] [11].
Table 2: Comparison of Lewis Acid Catalysts for Friedel-Crafts Alkylation
| Lewis Acid | Strength | Typical Loading (mol%) | Advantages | Disadvantages | Typical Solvents |
|---|---|---|---|---|---|
| Aluminum chloride (AlCl₃) | Strong | 10-50 | Well-established, low cost | Moisture sensitive, stoichiometric | CH₂Cl₂, CS₂ |
| Aluminum triflate (Al(OTf)₃) | Very Strong | 5-10 | High activity, recyclable | Expensive | CH₃NO₂, CH₂Cl₂ |
| Iron(III) chloride (FeCl₃) | Moderate | 10-30 | Mild conditions | Lower yields | CH₃NO₂, CH₂Cl₂ |
| Zinc chloride (ZnCl₂) | Moderate | 50-100 | Compatible with alcohols | Requires harsh conditions | Neat or polar solvents |
Aluminum triflate demonstrates exceptional Lewis acidity due to the electron-withdrawing trifluoromethanesulfonate ligands, which enhance the electrophilicity of the aluminum center [10] [11]. Studies have shown that aluminum triflate can be employed in catalytic quantities as low as 10 mol%, achieving yields exceeding 84% in the synthesis of 4-(1-adamantyl)acetanilide [3] [12]. The catalyst exhibits remarkable stability and can be recovered and reused multiple times without significant loss of activity [10] [11].
Protic acid media, particularly trifluoroacetic acid, offer an alternative approach that operates through a different mechanistic pathway [1] [13]. Trifluoroacetic acid can directly activate adamantanol through protonation, generating a highly electrophilic adamantyl carbocation that readily attacks acetanilide [1] [14]. This method achieves remarkable yields of 94.4% under mild conditions, with reaction temperatures of only 80°C and reaction times of 3 hours [1] [2].
The 1-adamantyl carbocation exhibits extraordinary stability compared to other tertiary carbocations, with studies demonstrating its enhanced nucleophilic character and resistance to rearrangement [15] [16] [17]. This stability arises from the rigid cage structure of adamantane, which prevents the typical Wagner-Meerwein rearrangements observed with other carbocation systems [15] [17]. The enhanced stability of the 1-adamantyl cation makes it particularly suitable for Friedel-Crafts alkylation reactions, as it remains reactive toward aromatic substrates while avoiding competitive side reactions [16] [17].
Solvent selection profoundly impacts the rate, selectivity, and mechanism of electrophilic aromatic substitution reactions [18] [19]. The dielectric constant and polarity of the solvent influence the stabilization of charged intermediates and transition states, thereby affecting the overall reaction kinetics [18] [20].
Table 3: Solvent Effects in Electrophilic Aromatic Substitution Reactions
| Solvent | Dielectric Constant | Polarity | Effect on Reaction Rate | Mechanism Favored | Typical Applications |
|---|---|---|---|---|---|
| Nitromethane | 35.9 | High | Accelerates | Ionic | Highly activated systems |
| Dichloromethane | 8.9 | Moderate | Standard | Mixed | General purpose |
| Trifluoroacetic acid | 8.6 | High | Highly accelerates | Ionic/Protic | Alcohol-based alkylations |
| Carbon disulfide | 2.6 | Low | Slows | Radical/Concerted | Classical conditions |
| Chloroform | 4.8 | Moderate | Moderate | Mixed | Mild conditions |
Nitromethane has proven particularly effective for Friedel-Crafts alkylation reactions involving adamantyl systems [3] [21]. The high dielectric constant (35.9) provides excellent stabilization for ionic intermediates, while the polar nature facilitates the separation of ion pairs [21] [19]. Research has demonstrated that nitromethane complexes with iron(III) chloride enhance the formation of aminomethyl-polystyrene resins through improved electrophilic activation [21].
Trifluoroacetic acid serves a dual role as both solvent and activating agent in adamantyl alkylation reactions [1] [13] [14]. The strongly acidic nature (pKa = 0.23) enables direct protonation of adamantanol, while the moderate dielectric constant provides sufficient stabilization for the resulting carbocation [13] [14]. Studies have shown that trifluoroacetic acid dramatically reduces induction periods in Friedel-Crafts reactions and enables lower reaction temperatures compared to traditional Lewis acid systems [13].
The polarity of the solvent significantly affects the distribution of electron density in aromatic systems, influencing both reactivity and regioselectivity [18] [20]. Computational studies using polarized continuum field approximation have revealed that highly polar solvents can reduce the aromaticity of benzene derivatives, potentially affecting their nucleophilic character in electrophilic substitution reactions [18].
Reductive amination represents an alternative synthetic strategy for accessing adamantyl-aniline derivatives, although direct application to 4-(1-adamantyl)aniline synthesis requires careful consideration of substrate compatibility [22] [23] [24]. The general methodology involves the condensation of aldehydes or ketones with amines to form imine intermediates, followed by reduction to yield the corresponding alkylated amine products [22] [24].
The reductive amination process proceeds through a two-step mechanism: nucleophilic addition of the amine to the carbonyl group forming a carbinolamine intermediate, followed by dehydration to generate an imine, which is subsequently reduced using hydride reducing agents [22] [24]. Common reducing agents include sodium borohydride, sodium cyanoborohydride, and hydrogen gas with nickel catalysts [23] [24].
Recent advances in reductive amination methodology have focused on electron-deficient anilines, which present challenges due to their reduced nucleophilicity [22] [23]. Studies have demonstrated that electron-deficient anilines can undergo successful reductive amination with aldehydes and ketones using borane-tetrahydrofuran complexes in the presence of acetic acid or trimethylsilyl chloride as activating agents [23]. These conditions have achieved yields up to 99% for various aromatic aldehydes and cyclic ketones, including 2-adamantanone derivatives [23].
The application of reductive amination to adamantyl systems requires careful optimization due to the steric bulk of the adamantyl group [23]. Research has shown that 2-adamantanone can successfully undergo reductive amination with electron-deficient anilines, providing moderate to excellent yields depending on the specific reaction conditions employed [23]. The use of trimethylsilyl chloride as an activating agent in dimethylformamide has proven particularly effective for these sterically demanding transformations [23].
The conversion of 4-(1-adamantyl)aniline to its hydrochloride salt involves a straightforward acid-base reaction between the basic amine functionality and hydrochloric acid [25] [2] [26]. The mechanism proceeds through protonation of the amine nitrogen by the acidic proton, resulting in the formation of a quaternary ammonium cation balanced by the chloride anion [25].
The reaction follows classical acid-base principles, where the lone pair of electrons on the amine nitrogen acts as a Lewis base, accepting a proton from hydrochloric acid [25]. This process transforms the neutral amine into a positively charged ammonium ion, with the molecular formula changing from C₁₆H₂₁N to C₁₆H₂₂N⁺Cl⁻ [25]. The resulting hydrochloride salt exhibits dramatically different physical properties compared to the free base, including enhanced water solubility and crystalline structure [25].
Experimental procedures for hydrochloride salt formation typically involve dissolving the free amine in a suitable organic solvent, followed by treatment with aqueous or alcoholic hydrochloric acid [2] [26]. The salt precipitates from solution and can be isolated by filtration and recrystallization [2] [26]. Research has demonstrated that hydrolysis of protected acetanilide derivatives using hydrochloric acid followed by neutralization with sodium hydroxide provides an efficient route to the free amine, which can subsequently be converted to the hydrochloride salt [2].
The stability of the adamantyl-aniline hydrochloride salt is enhanced by the rigid adamantyl framework, which prevents conformational changes that might destabilize the ammonium ion [2] [26]. Studies have shown that the hydrochloride salt exhibits excellent thermal stability with melting points ranging from 106-107°C, depending on the purity and crystallization conditions [2].
Microwave-assisted synthesis has emerged as a powerful tool for optimizing the production of adamantyl derivatives, offering significant advantages in terms of reaction time, energy efficiency, and product yield [27] [28] [29]. The technology utilizes electromagnetic radiation to provide rapid and uniform heating, enabling precise temperature control and reduced reaction times [28] [29].
Table 4: Microwave-Assisted Synthesis Optimization Parameters
| Parameter | Optimal Range | Effect on Yield | Effect on Selectivity | Monitoring Method |
|---|---|---|---|---|
| Temperature | 120-140°C | Increases with T up to 130°C | Decreases above 140°C | IR thermometer |
| Reaction Time | 3-5 minutes | Optimal at 3.36 min | Optimal window narrow | Timer control |
| Stirring Speed | 500-700 rpm | Increases uniformity | Improves mixing | Visual/mechanical |
| Power | 200-400 W | Controls heating rate | Affects selectivity | Power meter |
| Pressure | Atmospheric | Minimal effect | Stable conditions | Sealed vessel |
Research on microwave-assisted synthesis of amantadine hydrochloride has provided valuable insights applicable to related adamantyl compounds [28]. The optimal conditions identified include reaction temperatures of 130°C, reaction times of 3.36 minutes, and stirring speeds of 600 rpm [28] [29]. These conditions achieved an overall yield of 71% for the two-step synthesis from adamantane, representing a significant improvement over conventional heating methods [28].
Quality by Design approaches have been successfully applied to optimize microwave synthesis parameters [29]. Experimental designs using Ishikawa diagrams and I-optimal optimization have identified temperature, reaction time, and stirring speed as critical process parameters [29]. The establishment of robust operating zones with probability-of-success modeling has enabled reproducible synthesis with intra- and inter-batch variability of less than 15% [29].
The mechanism of microwave heating involves direct interaction of electromagnetic radiation with polar molecules, resulting in rapid and uniform temperature increase throughout the reaction mixture [28] [29]. This heating method eliminates temperature gradients common in conventional heating and enables precise control over reaction kinetics [29]. Studies have demonstrated that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving product yields [28].
Optimization studies have revealed that temperature control is critical for achieving high yields and selectivity [28] [29]. Temperatures above 140°C lead to decreased selectivity due to side reactions and decomposition pathways, while temperatures below 120°C result in incomplete conversion [29]. The narrow optimal temperature window (120-140°C) requires precise temperature monitoring using infrared thermometry [29].
Table 5: Carbocation Stability and Reactivity in Adamantyl Systems
| Carbocation Type | Relative Stability | Formation Rate | Rearrangement Tendency | Nucleophilic Character | Typical Applications |
|---|---|---|---|---|---|
| 1-Adamantyl | Very High | Fast | None | Enhanced | Friedel-Crafts alkylation |
| tert-Butyl | High | Moderate | Low | Normal | Standard alkylations |
| 2-Adamantyl | Moderate | Slow | Moderate | Reduced | Limited use |
| Secondary alkyl | Low | Very Slow | High | Low | Avoided |
| Primary alkyl | Very Low | Extremely Slow | Very High | Minimal | Not practical |
X-ray crystallographic analysis provides definitive structural information about 4-(1-adamantyl)aniline hydrochloride and related adamantyl-aromatic compounds. Molecular and crystal structures have been determined for various adamantyl-substituted anilines, revealing critical insights into the conjugation between the rigid adamantane cage and the aromatic aniline system [1] [2].
The structural characterization of adamantyl-aniline derivatives shows distinct crystalline arrangements depending on the substituent pattern. Fluorinated adamantyl anilines crystallize in triclinic space group P1̅ with characteristic molecular packing features [1]. The geometry of the nitrogen atom consistently matches sp² hybridization, as demonstrated by the sum of bond angles around nitrogen totaling 360° [1].
Key structural parameters for adamantyl-aromatic conjugation include the carbon-nitrogen bond length between the aromatic ring and adamantyl substituent, which typically ranges from 1.361(2) to 1.407(2) Å [1]. The dihedral angle between the aromatic plane and the adamantyl attachment varies significantly, from as low as 1.3° in highly conjugated systems to 80.7° in sterically hindered arrangements [1].
Crystal packing analysis reveals several important intermolecular interactions. Short contacts of the F···H type are commonly observed in fluorinated derivatives, while hydrogen bonding patterns vary depending on the functional groups present [1]. Notably, rare N···N contacts have been identified in certain adamantyl-biphenyl derivatives, with distances as short as 2.983 Å compared to the standard van der Waals radii sum of 3.1 Å [1].
The adamantane cage maintains its characteristic chair conformation in all crystalline structures, providing structural rigidity that influences the overall molecular geometry and packing arrangements [3] [4]. This rigid framework creates unique steric environments that affect both intramolecular and intermolecular interactions in the solid state.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the dynamic behavior and electronic environment of 4-(1-adamantyl)aniline hydrochloride. The spectroscopic signature patterns reveal characteristic features of both the adamantane cage and the aromatic aniline system.
The ¹H NMR spectroscopic analysis of 4-(1-adamantyl)aniline hydrochloride reveals distinctive coupling patterns characteristic of the rigid adamantane framework. The adamantyl protons exhibit well-defined chemical shift ranges that reflect their unique magnetic environments within the three-dimensional cage structure [5] [6].
Adamantyl bridgehead protons (CH) typically resonate in the range of 1.6-2.2 ppm, while the methylene protons (CH₂) appear in two distinct regions: axial protons at 1.4-1.8 ppm and equatorial protons at 1.8-2.0 ppm [5] [6]. This distinction arises from the through-space effects and the rigid orientation of the adamantane cage.
The coupling constants in adamantane systems are particularly informative due to the fixed geometry of the carbon framework. Geminal coupling constants between diastereotopic methylene protons typically range from 12-15 Hz, reflecting the rigid cyclohexane-like chair conformations within the adamantane structure [7] [8].
Long-range coupling interactions between adamantyl protons and aromatic protons are characteristically weak, typically less than 1 Hz [7]. However, these small couplings can provide valuable structural information about the relative orientation of the adamantyl group with respect to the aromatic ring system.
In the hydrochloride salt, the amino group protons appear as a broad signal in the range of 7.5-8.5 ppm due to the formation of the ammonium cation (NH₃⁺) [9]. This significant downfield shift compared to the neutral amine (3.6-4.0 ppm) confirms protonation and provides a clear spectroscopic marker for salt formation.
The rigidity of the adamantane system results in well-resolved multipicity patterns, with scalar coupling networks that can be analyzed to determine connectivity patterns and conformational preferences. The time-averaged coupling constants reflect the fixed geometry, unlike flexible alkyl chains where rotation averages coupling interactions.
The ¹³C NMR spectroscopic characteristics of 4-(1-adamantyl)aniline hydrochloride provide detailed information about the electronic environment and structural features of both the adamantane and aromatic components [10] [6] [11].
The adamantyl carbon atoms exhibit characteristic chemical shift patterns that reflect their position within the rigid cage structure. Bridgehead carbons (CH) typically resonate at 28-30 ppm, while methylene carbons (CH₂) appear in the range of 36-42 ppm [10] [11]. These values are consistent with the electron-donating nature of the adamantyl framework and its effect on neighboring carbon environments.
The aromatic carbon atoms show distinct chemical shift patterns depending on their substitution pattern and electronic environment. The carbon atom directly bonded to the adamantyl nitrogen typically resonates around 145-150 ppm, reflecting the electron-donating effect of the amino substituent [6]. Ortho carbons appear at 110-120 ppm, meta carbons at 125-135 ppm, and para carbons at 115-125 ppm [6].
The quaternary carbon of the adamantane cage that bears the amino group shows a characteristic downfield shift compared to unsubstituted adamantane carbons, typically appearing around 50-55 ppm [5]. This shift reflects the electron-withdrawing effect of the nitrogen atom and confirms the attachment point of the aromatic system.
Chemical shift correlations reveal the extent of electronic communication between the adamantyl and aromatic systems. The magnitude of chemical shift perturbations in both components provides insight into the degree of conjugation and electronic coupling across the carbon-nitrogen bond.
Long-range carbon-nitrogen coupling constants (J_CN) can be observed in ¹³C NMR spectra, particularly in ¹⁵N-labeled derivatives. These coupling constants typically range from 1-4 Hz and provide valuable information about through-bond connectivity and electronic structure [5] [12].
Infrared spectroscopy provides critical information about the vibrational modes and intermolecular interactions in 4-(1-adamantyl)aniline hydrochloride. The IR spectral analysis reveals characteristic absorption patterns that distinguish between the neutral amine and its hydrochloride salt form [13] [14] [15].
The most diagnostic spectroscopic features involve the nitrogen-hydrogen stretching vibrations. In the neutral 4-(1-adamantyl)aniline, the NH₂ group exhibits two characteristic stretching bands: asymmetric stretching at approximately 3442 cm⁻¹ and symmetric stretching at 3360 cm⁻¹ [16] [17]. These frequencies are typical for primary aromatic amines and reflect the electronic influence of the conjugated aromatic system.
Upon formation of the hydrochloride salt, dramatic changes occur in the NH stretching region. The protonated ammonium group (NH₃⁺) displays multiple broad absorption bands in the range of 3180-3030 cm⁻¹ [9]. This significant shift to lower frequencies results from the increased ionic character of the N-H bonds and extensive hydrogen bonding with the chloride counterion.
The carbon-nitrogen stretching vibration appears as a strong absorption around 1281 cm⁻¹ in the neutral amine [18] [17]. This frequency is characteristic of aromatic C-N stretches and is higher than corresponding aliphatic C-N stretches due to the partial double bond character arising from conjugation with the aromatic π-system.
Irritant